molecular formula C7H10ClF2N3O B2366286 {6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride CAS No. 2197055-72-2

{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride

Cat. No.: B2366286
CAS No.: 2197055-72-2
M. Wt: 225.62
InChI Key: YLBSGOXILNANKL-UHFFFAOYSA-N
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Description

{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride: is a chemical compound with potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound features a pyrazolo[5,1-b][1,3]oxazine core with difluoro and dihydro substitutions, which can influence its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride typically involves multiple steps, starting from simpler precursor molecules. One common approach is to start with a suitable pyrazolo[5,1-b][1,3]oxazine derivative and introduce difluoro and amine functionalities through controlled chemical reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the amine group to a nitro group or other oxidized forms.

  • Reduction: : Reducing the difluoro groups to difluoromethyl groups.

  • Substitution: : Replacing hydrogen atoms or other substituents on the pyrazolo[5,1-b][1,3]oxazine core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction: : Difluoromethyl derivatives.

  • Substitution: : A wide range of substituted pyrazolo[5,1-b][1,3]oxazine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which {6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared to other pyrazolo[5,1-b][1,3]oxazine derivatives, which may have similar structures but different substituents. The presence of difluoro groups and the specific amine functionality make it unique. Similar compounds include:

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride

  • 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

These compounds may have different reactivity and biological activities due to their structural differences.

Properties

IUPAC Name

(6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O.ClH/c8-7(9)3-12-6(13-4-7)5(1-10)2-11-12;/h2H,1,3-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBSGOXILNANKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C(C=NN21)CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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